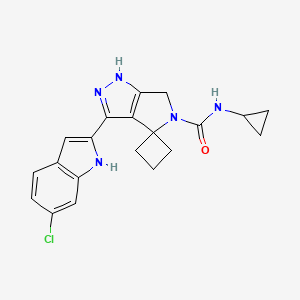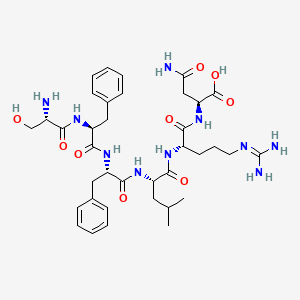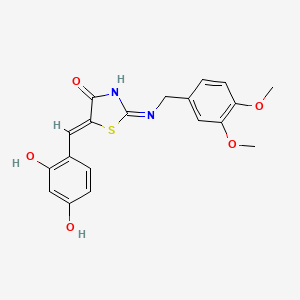
Tyrosinase-IN-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosinase-IN-18 is a compound known for its inhibitory effects on the enzyme tyrosinase. Tyrosinase is a copper-containing enzyme that plays a crucial role in the production of melanin, the pigment responsible for skin, hair, and eye color. Inhibitors of tyrosinase are of significant interest in various fields, including cosmetics, medicine, and agriculture, due to their potential to control pigmentation and browning processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-18 involves several steps, typically starting with the preparation of key intermediates. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations. For example, the synthesis might involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper salts. The reaction conditions are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
化学反应分析
Types of Reactions
Tyrosinase-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as pH, temperature, and solvent choice, are optimized to facilitate these transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinones, while reduction reactions can produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications.
科学研究应用
Tyrosinase-IN-18 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Researchers utilize it to investigate the role of tyrosinase in melanin production and its regulation.
Medicine: this compound is explored for its potential in treating hyperpigmentation disorders and as a therapeutic agent in conditions like melanoma.
Industry: In the cosmetics industry, it is used in formulations for skin-lightening products. In agriculture, it helps in controlling the browning of fruits and vegetables.
作用机制
Tyrosinase-IN-18 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to dopaquinone, a key step in melanin synthesis. This inhibition reduces melanin production, leading to its applications in skin-lightening and anti-browning products.
相似化合物的比较
Similar Compounds
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetics for skin lightening.
Arbutin: A glycosylated hydroquinone that inhibits tyrosinase and is used in skin care products.
Hydroquinone: A potent skin-lightening agent that inhibits melanin production.
Uniqueness of Tyrosinase-IN-18
This compound is unique due to its specific binding affinity and inhibitory potency against tyrosinase. Unlike some other inhibitors, it may offer a better safety profile and fewer side effects, making it a promising candidate for various applications.
属性
分子式 |
C19H18N2O5S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
(5Z)-5-[(2,4-dihydroxyphenyl)methylidene]-2-[(3,4-dimethoxyphenyl)methylimino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O5S/c1-25-15-6-3-11(7-16(15)26-2)10-20-19-21-18(24)17(27-19)8-12-4-5-13(22)9-14(12)23/h3-9,22-23H,10H2,1-2H3,(H,20,21,24)/b17-8- |
InChI 键 |
JIKPCOFWMYPOTQ-IUXPMGMMSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)CN=C2NC(=O)/C(=C/C3=C(C=C(C=C3)O)O)/S2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CN=C2NC(=O)C(=CC3=C(C=C(C=C3)O)O)S2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


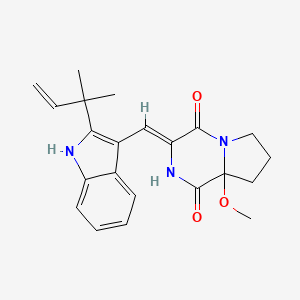
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)

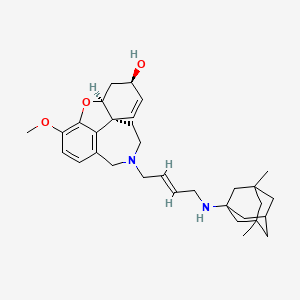
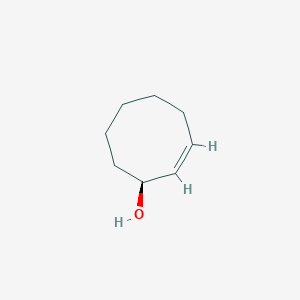
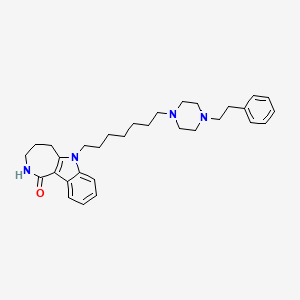
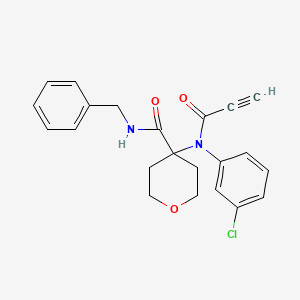
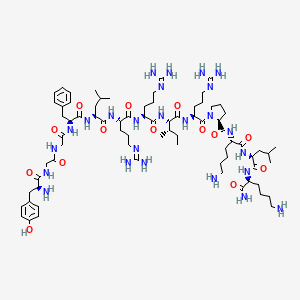
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
